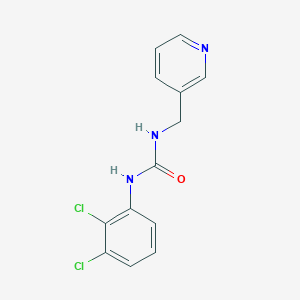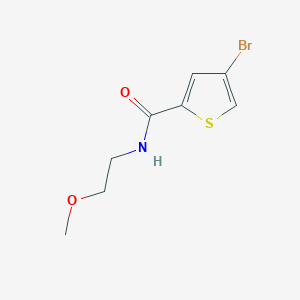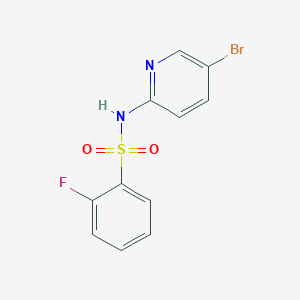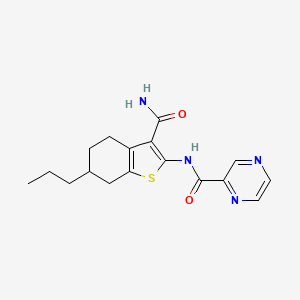![molecular formula C18H24N2O4S B10968993 2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10968993.png)
2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid: is a complex organic compound with a fascinating structure. It combines a carbocyclic ring system with functional groups that make it intriguing for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the protodeboronation of alkyl boronic esters using a radical mechanism . This method allows for the functionalization of boronic esters, which are valuable building blocks in organic synthesis.
Reaction Conditions: The protodeboronation process typically employs a radical initiator and mild reaction conditions. The choice of boronic ester and the specific radical source play crucial roles in achieving successful conversion.
Industrial Production: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield different derivatives, altering its properties.
Substitution: Substituents can be introduced at various positions on the molecule.
Hydroboration: Used for boron incorporation.
Radical Initiators: Essential for protodeboronation.
Functional Group Modifiers: Tailor the compound for specific applications.
Major Products: The major products depend on the specific reaction conditions and the desired functionalization. These could include derivatives with altered solubility, reactivity, or biological activity.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Biological Activity: Studied for interactions with enzymes, receptors, or cellular pathways.
Drug Delivery: Explored as a carrier for targeted drug delivery.
Materials Science: Used in the design of novel materials.
Catalysis: Investigated for catalytic applications.
Mechanism of Action
The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, modulating cellular processes.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique structure sets it apart. Similar compounds include other boronic acids and esters, but none exhibit precisely the same combination of features.
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[[3-(piperidine-1-carbonyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4S/c21-15(12-6-2-3-7-13(12)18(23)24)19-16-14(8-11-25-16)17(22)20-9-4-1-5-10-20/h8,11-13H,1-7,9-10H2,(H,19,21)(H,23,24) |
InChI Key |
VQZWPWMVAPRKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC=C2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10968921.png)

![5-Oxo-5-[4-(2-phenylethyl)piperazin-1-yl]pentanoic acid](/img/structure/B10968930.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(difluoromethoxy)benzohydrazide](/img/structure/B10968941.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10968952.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B10968956.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B10968960.png)

![N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968983.png)
![4-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10968984.png)
![2-[4-(propan-2-yl)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968991.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10968995.png)

